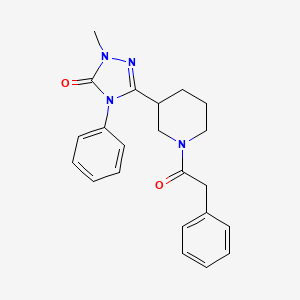![molecular formula C26H33N3O3 B14962366 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14962366.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a quinoline and piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and piperazine intermediates, followed by their coupling through a series of condensation and substitution reactions.
-
Preparation of Quinoline Intermediate:
Starting Material: 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Reaction Conditions: The quinoline intermediate is synthesized through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones under acidic conditions.
-
Preparation of Piperazine Intermediate:
Starting Material: 2-methoxyphenylpiperazine
Reaction Conditions: The piperazine intermediate is prepared by reacting 2-methoxyaniline with ethylene glycol in the presence of a dehydrating agent.
-
Coupling Reaction:
Reaction Conditions: The final coupling of the quinoline and piperazine intermediates is achieved through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can result in the formation of dihydroquinoline derivatives.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the quinoline or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
- Quinoline N-oxide derivatives
- Dihydroquinoline derivatives
- Halogenated quinoline or piperazine derivatives
科学研究应用
1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
-
Medicinal Chemistry:
Potential Use: This compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Studies:
Research Focus: Studies focus on its binding affinity to various biological targets, including enzymes and receptors, to understand its mechanism of action.
-
Industrial Applications:
Use in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
作用机制
The mechanism of action of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This modulation can result in therapeutic effects, particularly in the central nervous system.
相似化合物的比较
- 1-(2,2,4-Trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
- 1-(7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
Comparison:
- Structural Differences: The presence of different substituents on the quinoline or piperazine rings can significantly alter the compound’s chemical properties and biological activity.
- Unique Features: The methoxy groups in 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one contribute to its unique electronic and steric properties, influencing its binding affinity and selectivity for specific molecular targets.
This detailed article provides a comprehensive overview of 1-(7-methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C26H33N3O3 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C26H33N3O3/c1-19-17-26(2,3)29(23-16-20(31-4)10-11-21(19)23)25(30)18-27-12-14-28(15-13-27)22-8-6-7-9-24(22)32-5/h6-11,16-17H,12-15,18H2,1-5H3 |
InChI 键 |
CSGDMEKKEVJHHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)amino]-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14962300.png)

![6-(3,4-Dichlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-YL)-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14962311.png)
![9-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14962315.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14962321.png)

![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14962340.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962368.png)
![3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide](/img/structure/B14962369.png)
